(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone
Overview
Description
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone is a compound that features a piperidine ring and a pyrazine ring connected through a methanone group. Piperidine derivatives are known for their significant role in the pharmaceutical industry, being present in various classes of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone typically involves the formation of the piperidine and pyrazine rings followed by their connection through a methanone group. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of hydroxymethyl and methanone groups through functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable cyclization and functionalization reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxyl or aldehyde groups.
Reduction: Reduction of the methanone group to a hydroxyl group.
Substitution: Substitution reactions at the piperidine or pyrazine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidinones and substituted piperidines.
Pyrazine Derivatives: Compounds with similar pyrazine structures, such as pyrazinamide and pyrazinecarboxamide.
Uniqueness
(3-Hydroxymethyl-piperidin-1-yl)-pyrazin-2-yl-methanone is unique due to its specific combination of piperidine and pyrazine rings, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-pyrazin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-8-9-2-1-5-14(7-9)11(16)10-6-12-3-4-13-10/h3-4,6,9,15H,1-2,5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFHFSJNAJFOJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656017 | |
Record name | [3-(Hydroxymethyl)piperidin-1-yl](pyrazin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939985-99-6 | |
Record name | [3-(Hydroxymethyl)piperidin-1-yl](pyrazin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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